1-benzyl-4-isocyanato-4-phenylpiperidine
Description
1-Benzyl-4-isocyanato-4-phenylpiperidine is a piperidine derivative characterized by a benzyl group at the 1-position and both an isocyanate (-NCO) and a phenyl group at the 4-position of the piperidine ring. Its molecular formula is C₁₉H₂₀N₂O, with a molecular weight of 292.38 g/mol . The isocyanate group confers high reactivity, making it a valuable intermediate in organic synthesis, particularly for forming ureas or carbamates via nucleophilic addition.
Properties
CAS No. |
2649055-36-5 |
|---|---|
Molecular Formula |
C19H20N2O |
Molecular Weight |
292.4 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-isocyanato-4-phenylpiperidine typically involves the reaction of 4-benzylpiperidine with phosgene or a similar isocyanate precursor. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process may also involve the use of solvents like dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxic nature of phosgene and other reagents used in the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-isocyanato-4-phenylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can react with the isocyanate group under mild conditions.
Major Products Formed
Oxidation: Oxides of the original compound.
Reduction: Amines derived from the reduction of the isocyanate group.
Substitution: Ureas or carbamates formed from nucleophilic substitution reactions.
Scientific Research Applications
1-benzyl-4-isocyanato-4-phenylpiperidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound is utilized in the synthesis of polymers and advanced materials with specific properties.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-benzyl-4-isocyanato-4-phenylpiperidine involves its interaction with specific molecular targets. The isocyanate group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can modulate the activity of the target proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share the benzyl-piperidine backbone but differ in substituents, influencing their physicochemical and functional properties:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
